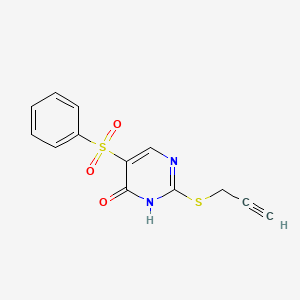

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol, also known as 5-PS2PY, is a type of highly reactive small molecule that has been studied for its potential applications in scientific research. It is a member of the pyrimidinol family of molecules, which are characterized by their sulfur-containing functional groups and their ability to form strong hydrogen bonds. 5-PS2PY is also a type of organosulfur compound, which are compounds containing both carbon and sulfur atoms. These compounds have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal effects.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research indicates that derivatives of pyrimidinol with phenylsulfonyl groups have been synthesized and evaluated for antimicrobial properties. For instance, novel series of pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have shown promising antimicrobial activities, with some derivatives surpassing the reference drug's effectiveness against various bacteria and fungi. This suggests that incorporating phenylsulfonyl moieties into pyrimidinol derivatives could enhance their antimicrobial potential (Alsaedi, Farghaly, & Shaaban, 2019).

Antifolate and Antitumor Agents

Compounds similar to 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol have been explored for their antifolate and antitumor activities. Classical and nonclassical analogs of such compounds have shown potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway, which is a target for cancer chemotherapy. This research avenue suggests that pyrimidinol derivatives could serve as a basis for developing new antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Serotonin Receptor Antagonists

Moreover, derivatives incorporating the phenylsulfonyl group have been identified as potent and selective antagonists of the serotonin 5-HT6 receptor. This receptor is implicated in various central nervous system (CNS) disorders, suggesting that compounds with this structural motif could have therapeutic applications in treating CNS diseases. The synthesis and biological study of such compounds underline the importance of the phenylsulfonyl group in achieving high receptor binding affinity and selectivity (Ivachtchenko et al., 2010).

Antihyperglycemic Agents

Additionally, certain thiazolidinediones and thiazolidine-2,4-diones derivatives, featuring arylsulfonyl and arylsulfanyl groups, have been explored for their antihyperglycemic effects. These studies suggest that structurally related compounds might also hold potential as oral antihyperglycemic agents, indicating a broad spectrum of biomedical applications beyond antimicrobial and antitumor activities (Wrobel et al., 1998).

Propiedades

IUPAC Name |

5-(benzenesulfonyl)-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2/c1-2-8-19-13-14-9-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPBAVZRZBVJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2581959.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)

![3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581962.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2581963.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2581964.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2581970.png)

![2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2581979.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2581980.png)